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Compound of Interest

Compound Name: N-Acetyl-(+)-Pseudoephedrine

Cat. No.: B114151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of N-Acetyl-(+)-Pseudoephedrine. The information is curated for researchers,

scientists, and professionals in drug development who require detailed data for their work. This

document summarizes key quantitative data, outlines experimental protocols for property

determination, and includes visualizations to illustrate relevant chemical processes.

Core Physicochemical Properties
N-Acetyl-(+)-Pseudoephedrine is the N-acetylated derivative of (+)-pseudoephedrine. This

modification of the amine group significantly alters its chemical properties, which are crucial for

its application, particularly as a chiral auxiliary in asymmetric synthesis.[1]
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Property Value

IUPAC Name
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-

methylacetamide[2]

CAS Number 84472-25-3[2]

Molecular Formula C₁₂H₁₇NO₂[2]

Molecular Weight 207.27 g/mol [1][2]

Chemical Structure N-Acetyl-(+)-Pseudoephedrine

Physical Properties
A summary of the key physical properties of N-Acetyl-(+)-Pseudoephedrine is presented

below. It is important to note that some of these properties, such as the boiling point, are not

readily available in the literature and would require experimental determination.

Property Value/Description

Melting Point 103 - 104 °C

Boiling Point
Data not available; requires experimental

determination.

Solubility

Slightly soluble in Chloroform and Methanol.

Quantitative data requires experimental

determination.

pKa

Data not available. The pKa of the parent

compound, pseudoephedrine, is approximately

9.22.[3] N-acetylation significantly reduces the

basicity of the nitrogen atom, thus the pKa of N-

Acetyl-(+)-Pseudoephedrine is expected to be

substantially lower.

Spectroscopic Data
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Spectroscopic analysis is essential for the structural elucidation and confirmation of N-Acetyl-
(+)-Pseudoephedrine.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of N-Acetyl-(+)-Pseudoephedrine is expected to exhibit characteristic

absorption bands corresponding to its functional groups:

~3200-3600 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, indicative of

hydrogen bonding.[1]

~2850-3100 cm⁻¹: C-H stretching vibrations from the aromatic and aliphatic regions of the

molecule.[1]

~1630-1680 cm⁻¹ (strong): C=O stretching vibration of the amide carbonyl group.[1]

The absence of an N-H stretching band around 3317 cm⁻¹, which is present in the parent

pseudoephedrine, confirms the N-acetylation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's structure.

¹H NMR: Expected signals include those for the aromatic protons of the phenyl ring (typically

7.2-7.5 ppm), the benzylic proton (CH-O) as a doublet, and distinct signals for the two methyl

groups (N-CH₃ and COCH₃).[1] Due to restricted rotation around the amide bond, it is

possible to observe two sets of signals for the N-methyl and acetyl methyl groups,

representing different rotamers.[1]

¹³C NMR: The spectrum would show characteristic chemical shifts for the carbonyl carbon of

the amide, the carbons of the phenyl ring, and the aliphatic carbons of the propanol

backbone.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of N-Acetyl-(+)-Pseudoephedrine.
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The molecular ion [M]⁺ is expected at an m/z of 207.[1]

The protonated molecule [M+H]⁺ is observed at m/z 208.[1]

A primary fragmentation pathway is the α-cleavage between the carbon bearing the hydroxyl

group and the carbon with the N-acetyl-N-methylamino group.[1]

A diagnostic ion for N-acetylated pseudoephedrine derivatives has been observed at m/z

100, corresponding to the [CH₃-CH=N⁺(CH₃)-COCH₃] fragment.[1]

Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physicochemical

properties. The following are generalized protocols that can be adapted for N-Acetyl-(+)-
Pseudoephedrine.

Synthesis of N-Acetyl-(+)-Pseudoephedrine
The synthesis is typically achieved through the N-acylation of (+)-pseudoephedrine.[1]

Materials:

(+)-Pseudoephedrine

Acetic anhydride[1]

A suitable solvent (e.g., glacial acetic acid)[4]

Base for neutralization (e.g., sodium hydroxide solution)

Extraction solvent (e.g., diethyl ether)

Procedure:

Dissolve (+)-pseudoephedrine in the solvent.

Slowly add acetic anhydride to the solution while stirring. The reaction may be exothermic

and require cooling.
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The reaction mixture is then heated under reflux for a specified period to ensure complete

acetylation.[4]

After cooling, the excess solvent and acetic anhydride are removed, often by distillation.

The residue is then hydrolyzed with a basic solution to neutralize any remaining acid and to

precipitate the product.

The crude N-Acetyl-(+)-Pseudoephedrine is then extracted into an organic solvent.

The organic layer is washed, dried, and the solvent is evaporated to yield the final product,

which can be further purified by recrystallization.

Melting Point Determination
Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Capillary tubes

Thermometer

Procedure:

A small amount of finely powdered, dry N-Acetyl-(+)-Pseudoephedrine is packed into a

capillary tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the

expected melting point.

The temperature range is recorded from the point at which the first drop of liquid appears to

when the entire sample has melted. A sharp melting range (0.5-1 °C) is indicative of a pure

compound.

Quantitative Solubility Determination
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Materials:

N-Acetyl-(+)-Pseudoephedrine

Selected solvents (e.g., water, chloroform, methanol)

Analytical balance

Thermostatic shaker or water bath

Filtration apparatus (e.g., syringe filters)

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

An excess amount of solid N-Acetyl-(+)-Pseudoephedrine is added to a known volume of

the solvent in a sealed container.

The mixture is agitated in a thermostatic shaker or water bath at a constant temperature until

equilibrium is reached (i.e., the concentration of the dissolved solute remains constant). This

may take several hours.

Once at equilibrium, the solution is allowed to stand for a period to allow undissolved solid to

settle.

A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid

particles.

The concentration of N-Acetyl-(+)-Pseudoephedrine in the filtrate is then determined using

a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a standard

calibration curve.

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (by Potentiometric Titration)
Materials:
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N-Acetyl-(+)-Pseudoephedrine

Standardized solution of a strong acid (e.g., HCl)

Standardized solution of a strong base (e.g., NaOH)

pH meter and electrode

Buret

Magnetic stirrer and stir bar

Procedure:

A known amount of N-Acetyl-(+)-Pseudoephedrine is dissolved in a suitable solvent (e.g., a

water-ethanol mixture, if solubility in water is low).

The solution is titrated with a standardized solution of a strong acid, and the pH is recorded

after each addition of the titrant.

The resulting titration curve (pH vs. volume of titrant) is plotted.

The equivalence point is determined from the inflection point of the curve.

The pKa can be determined from the pH at the half-equivalence point. Since N-Acetyl-(+)-
Pseudoephedrine is a very weak base, direct titration might be challenging. An alternative is

to titrate a solution of the protonated form (after adding a known excess of strong acid) with a

strong base.

Visualization of Chemical Processes
The following diagrams illustrate key chemical workflows related to N-Acetyl-(+)-
Pseudoephedrine.
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Caption: Synthesis of N-Acetyl-(+)-Pseudoephedrine.
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Caption: Use as a chiral auxiliary in asymmetric synthesis.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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